molecular formula C14H9BrF2N2O2S B13925057 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-

Cat. No.: B13925057
M. Wt: 387.20 g/mol
InChI Key: SVKNBKMRCITRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a phenylsulfonyl group attached to the pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the difluoromethyl group and the phenylsulfonyl group under specific reaction conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of advanced technologies and equipment ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The bromine atom and other functional groups can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- is unique due to the presence of the difluoromethyl and phenylsulfonyl groups, which impart distinct chemical properties and potential biological activities. These functional groups differentiate it from other similar compounds and contribute to its specific applications in research and industry.

Properties

Molecular Formula

C14H9BrF2N2O2S

Molecular Weight

387.20 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-(difluoromethyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9BrF2N2O2S/c15-11-6-7-18-14-10(11)8-12(13(16)17)19(14)22(20,21)9-4-2-1-3-5-9/h1-8,13H

InChI Key

SVKNBKMRCITRDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.